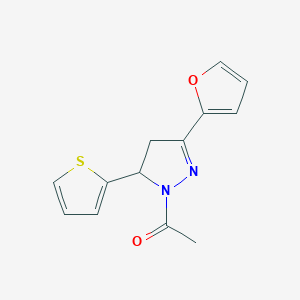![molecular formula C20H27Cl3N4 B4108615 N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride](/img/structure/B4108615.png)
N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride is a chemical compound that belongs to the benzimidazole class. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a benzimidazole core, a diethylaminoethyl side chain, and a 4-chlorobenzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with a diethylaminoethyl halide in the presence of a base.
Attachment of the 4-Chlorobenzyl Group: The final step involves the alkylation of the benzimidazole derivative with 4-chlorobenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the benzimidazole core.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Pharmacology: The compound is investigated for its effects on various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a tool compound to study the biological pathways involving benzimidazole derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorobenzyl)-N-ethyl-2-pyridinamine
- 4-Amino-2-(benzyloxy)-5-chloro-N-[2-(diethylamino)ethyl]benzamide
Uniqueness
N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride is unique due to its specific structural features, such as the combination of the benzimidazole core with the diethylaminoethyl side chain and the 4-chlorobenzyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4.2ClH/c1-3-24(4-2)13-14-25-19-8-6-5-7-18(19)23-20(25)22-15-16-9-11-17(21)12-10-16;;/h5-12H,3-4,13-15H2,1-2H3,(H,22,23);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBODBGTWNMNYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 1-adamantanecarboxylate](/img/structure/B4108535.png)
![2-[(cyclohexylcarbonyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4108541.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4108543.png)
![4-fluoro-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B4108550.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4108557.png)
![methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B4108584.png)

![2-[2-Bromo-4-(2,6-dimethylmorpholine-4-carbothioyl)-6-ethoxyphenoxy]-1-morpholin-4-ylethanone](/img/structure/B4108603.png)
![ethyl 4-({4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4108608.png)
![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4108612.png)
![N-(3-isoxazolylmethyl)-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4108613.png)

![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4108631.png)
![(1Z)-8-ethoxy-4,4,6-trimethyl-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4108635.png)
